1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine

Description

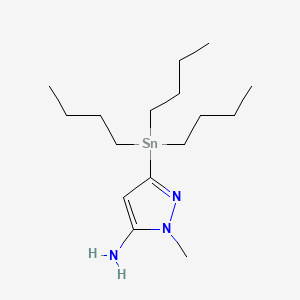

1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine is a pyrazole-based organometallic compound characterized by a tributylstannyl group at the 3-position of the pyrazole ring and a methyl group at the 1-position. The tributylstannyl moiety confers unique reactivity, making this compound valuable in synthetic chemistry, particularly in Stille cross-coupling reactions for constructing carbon-carbon bonds .

Properties

Molecular Formula |

C16H33N3Sn |

|---|---|

Molecular Weight |

386.2 g/mol |

IUPAC Name |

2-methyl-5-tributylstannylpyrazol-3-amine |

InChI |

InChI=1S/C4H6N3.3C4H9.Sn/c1-7-4(5)2-3-6-7;3*1-3-4-2;/h2H,5H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

LMXOKFHVMSXJKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NN(C(=C1)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution Reactions: The methyl group is introduced at the first position of the pyrazole ring through a methylation reaction using methyl iodide.

Stannylation: The tributylstannyl group is introduced at the third position through a stannylation reaction using tributyltin chloride.

Amination: Finally, the amine group is introduced at the fifth position through an amination reaction using ammonia or an amine source under suitable conditions

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.

Reduction: Reduction reactions can occur at the pyrazole ring or the stannyl group, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the stannyl group, where the tributylstannyl group can be replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a precursor in the synthesis of other pyrazole derivatives and organotin compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

Industry: It is used in the production of various industrial chemicals and materials, including catalysts and polymers .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The stannyl group may also play a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Electronic Variations

The 3-position substituent on the pyrazole ring critically influences the compound’s physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of 3-Substituted 1-Methyl-1H-pyrazol-5-amine Derivatives

Key Findings

Bioactivity Trends: Electron-withdrawing groups (e.g., 3-pyridyl, CF₃) enhance thrombin and fungal target inhibition due to improved binding interactions . Bulky substituents (e.g., cyclohexyl) reduce activity, likely due to steric hindrance .

Synthetic Utility: Tributylstannyl derivatives enable cross-coupling reactions, a feature absent in non-metallic analogs . Aryl and heteroaryl analogs (e.g., 3-pyridyl) are optimized for target-specific drug design .

Stability and Handling :

- Stannyl compounds require inert handling due to air sensitivity, whereas aryl/alkyl analogs (e.g., 3-phenyl) are more stable .

Case Studies

- Thrombin Inhibitors : 3-Pyridyl-substituted analogs (e.g., compound 24e ) exhibit 26-fold higher potency than 3-phenyl derivatives, highlighting the role of electronic effects .

- Fungicidal Activity : Trifluoromethyl-substituted pyrazoles (e.g., 5g ) show strong binding to SDH proteins, akin to commercial fungicides .

Biological Activity

1-Methyl-3-(tributylstannyl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole core substituted with a methyl group and a tributylstannyl group. The presence of the stannyl group is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially altering their activity. For example, studies have indicated that similar pyrazole derivatives can inhibit ATPase activity in certain parasitic models, suggesting a possible mechanism through which this compound could exert antiparasitic effects .

- Cell Signaling Modulation : Pyrazole derivatives are known to influence various signaling pathways. The tributylstannyl moiety may enhance the compound's ability to cross cellular membranes, thereby affecting intracellular signaling cascades.

Antiparasitic Activity

Research has shown that pyrazole derivatives exhibit significant antiparasitic properties. For instance, modifications in the pyrazole structure have been linked to varying degrees of efficacy against malaria parasites. The incorporation of different substituents can lead to enhanced potency or selectivity against specific strains .

| Compound Variant | EC50 (μM) | Description |

|---|---|---|

| 1-Methyl-3-pyrazole | 0.064 | High potency against malaria |

| N-substituted pyrazole | 0.025 | Comparable potency to carbocyclic analogs |

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity, which is essential for therapeutic applications in oncology.

Case Studies

- Antimalarial Efficacy : A study evaluated the efficacy of various pyrazole derivatives, including those similar to this compound, in inhibiting Plasmodium falciparum growth in vitro. Results indicated that certain derivatives significantly reduced parasite viability at low concentrations .

- Cancer Cell Line Testing : In another investigation, the compound was tested against human cancer cell lines (e.g., HeLa and MCF7). The results demonstrated that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.